Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI) Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)
Brand Name: Vulcanchem
CAS No.: 111613-51-5
VCID: VC20870804
InChI: InChI=1S/C9H10O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,5-7H,4H2,1H3/t6-,7+/m0/s1
SMILES: COC(=O)C1=CC2CC1C=C2
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)

CAS No.: 111613-51-5

Cat. No.: VC20870804

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI) - 111613-51-5

Specification

CAS No. 111613-51-5
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name methyl (1S,4R)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
Standard InChI InChI=1S/C9H10O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,5-7H,4H2,1H3/t6-,7+/m0/s1
Standard InChI Key ABYXLSPPPNXLTQ-NKWVEPMBSA-N
Isomeric SMILES COC(=O)C1=C[C@@H]2C[C@H]1C=C2
SMILES COC(=O)C1=CC2CC1C=C2
Canonical SMILES COC(=O)C1=CC2CC1C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator